

# How to mitigate pyridostigmine-induced muscle fasciculations *in vivo*

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Pyridostigmine**

Cat. No.: **B086062**

[Get Quote](#)

## Technical Support Center: Pyridostigmine *In Vivo* Applications

Welcome, researchers and drug development professionals, to our dedicated technical support guide for navigating a common yet challenging side effect of *in vivo* **pyridostigmine** administration: muscle fasciculations. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design. Our goal is to help you maintain the integrity of your research while ensuring the welfare of your animal subjects.

## Frequently Asked Questions (FAQs)

### Q1: Why does pyridostigmine cause muscle fasciculations?

A1: **Pyridostigmine** is a reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.<sup>[1]</sup> This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction. While this action is therapeutically beneficial in conditions like myasthenia gravis, the excessive accumulation of ACh leads to the overstimulation of nicotinic receptors on the muscle fiber membrane.<sup>[2]</sup> This persistent receptor activation causes spontaneous, involuntary contractions of small groups of muscle fibers, which are observed as fasciculations or muscle twitching.<sup>[1][2]</sup>

## Q2: At what dose do fasciculations typically appear in animal models?

A2: The dose threshold for fasciculations is species- and individual-dependent and is influenced by the route and duration of administration. However, it is a dose-dependent effect. [3] In rodent models, prolonged administration of higher doses (e.g., 25 mg/kg/day in rats) has been shown to cause significant neuromuscular dysfunction.[4] In clinical settings with human patients, muscle twitching is a common side effect even at standard therapeutic doses and was a primary reason for treatment discontinuation.[5] Researchers should always begin with the lowest effective dose for their model and titrate upwards, closely monitoring for the onset of fasciculations as a potential indicator of cholinergic excess.

## Q3: Are fasciculations just a minor side effect, or can they impact my research outcomes?

A3: While often considered a side effect, persistent and severe fasciculations are more than a minor issue. They can be a significant confounding factor in your research. Continuous muscle activity can lead to muscle fatigue, metabolic changes, and even myopathies (muscle damage) with long-term exposure, characterized by ultrastructural alterations like mitochondrial swelling and disorganization of contractile proteins.[6] These effects could interfere with studies on muscle function, endurance, and neuromuscular disease progression. Furthermore, fasciculations are an indicator of excessive cholinergic stimulation, which could have systemic effects beyond the neuromuscular junction.

## Q4: What is the most common strategy to mitigate these fasciculations?

A4: The most common and immediate strategy is the co-administration of an antimuscarinic agent, such as glycopyrrolate or atropine.[7][8] These drugs competitively block muscarinic acetylcholine receptors, which are responsible for many of the other cholinergic side effects (e.g., salivation, bradycardia, gastrointestinal distress), without affecting the desired nicotinic receptors at the neuromuscular junction. While they don't directly block the nicotinic overstimulation causing fasciculations, they are often administered alongside **pyridostigmine** to manage the overall cholinergic burden.[9] However, it is crucial to note that their use can also impact experimental outcomes and they have their own set of contraindications.[10][11]

# Troubleshooting Guide: Managing Pyridostigmine-Induced Fasciculations

This section provides a logical, step-by-step approach to addressing fasciculations when they arise in your in vivo experiments.

## Initial Observation: Fasciculations Detected

When you first observe muscle fasciculations, it's essential to characterize and quantify them to establish a baseline before intervention.

- Logical Framework: The first step is always to assess the severity of the side effect. Is it mild and intermittent, or is it severe, widespread, and continuous? This will dictate the urgency and nature of your intervention.
- Causality: The appearance of fasciculations directly correlates with rising acetylcholine levels at the neuromuscular junction, indicating that the drug is pharmacologically active. The severity often relates to the dose administered and the time post-administration.[\[12\]](#)
- Action:
  - Quantify the Fasciculations: Use a standardized scoring system (e.g., absent, mild, moderate, severe) or more objective measures like electromyography (EMG) or high-frequency ultrasound. (See Protocol 2 and Protocol 3).
  - Review Dosing Regimen: Confirm that the correct dose was administered. Is it possible to achieve the desired therapeutic effect with a lower dose? Consider that even at lower therapeutic doses, a high percentage of subjects may experience this side effect.[\[5\]](#)

## Mitigation Strategy 1: Dose Optimization

- Scientific Rationale: Since fasciculations are a dose-dependent side effect, the most straightforward mitigation strategy is to reduce the dose of **pyridostigmine** to the minimum effective level for your experimental purpose. This minimizes off-target effects and reduces the overall cholinergic load on the subject.
- Workflow:

- Establish a Dose-Response Curve: If not already done, perform a pilot study to determine the lowest dose of **pyridostigmine** that achieves your primary experimental endpoint (e.g., improvement in muscle strength in a myasthenia gravis model).
- Titrate Down: If fasciculations are observed at your current dose, attempt a dose reduction of 10-25% and re-evaluate both the primary endpoint and the severity of fasciculations.
- Consider Administration Route: Continuous subcutaneous infusion via an osmotic minipump can provide more stable plasma levels of **pyridostigmine** compared to bolus injections, which may help to reduce peak-dose side effects.[13][14]

## Mitigation Strategy 2: Co-administration of Anticholinergics

- Scientific Rationale: This strategy aims to counteract the systemic muscarinic effects of excess acetylcholine. While fasciculations are a nicotinic effect, managing the overall cholinergic storm can be beneficial. Glycopyrrolate is often preferred over atropine in clinical settings as it is a quaternary amine and does not readily cross the blood-brain barrier, thus having fewer central nervous system side effects.[15] Atropine, a tertiary amine, can cross the blood-brain barrier and may have cognitive impacts.[16][17]
- Workflow Diagram:

Caption: Logical workflow for deciding on anticholinergic co-administration.

- Experimental Considerations & Contraindications:
  - Impact on Cognition: If your research involves cognitive or behavioral endpoints, the use of atropine is strongly discouraged due to its central effects.[16][17] Even peripherally acting anticholinergics should be used with caution.
  - Myasthenia Gravis Models: Be aware that anticholinergic medications are generally to be avoided in myasthenia gravis patients as they can exacerbate muscle weakness.[18] Glycopyrrolate is specifically listed as a contraindication for myasthenia gravis.[18] Its use in an animal model of this disease could confound results by counteracting the intended therapeutic effect of **pyridostigmine**.

- Cardiovascular Parameters: Both atropine and glycopyrrolate can cause tachycardia.[\[10\]](#)  
If cardiovascular function is a key endpoint, these agents must be used with extreme caution.

## Mitigation Strategy 3: Alternative Pharmacological Approaches (Advanced)

- Scientific Rationale: This approach targets different aspects of neuromuscular transmission that may be involved in the generation of fasciculations.
- Calcium Channel Blockers: Repetitive firing of motor nerve terminals, which leads to fasciculations, is a calcium-dependent process. Calcium channel blockers like diltiazem, verapamil, and nifedipine have been shown to reduce or abolish anticholinesterase-induced fasciculations in rats, likely by reducing presynaptic calcium influx.[\[14\]](#)[\[19\]](#)
  - Caveat: Calcium channel blockers can also affect muscle contraction and cardiovascular function, which must be considered in the experimental design.[\[4\]](#)[\[9\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) Diltiazem has been shown to reverse **pyridostigmine**-induced myopathy.[\[19\]](#)
- NMDA Receptor Antagonists: There is emerging evidence that N-methyl-D-aspartate (NMDA) receptors may play a role in the central and peripheral hyperexcitability caused by anticholinesterases. While research in this area is ongoing, exploring NMDA antagonists could be a novel approach, particularly if central nervous system effects are also being investigated.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

## Experimental Protocols

### Protocol 1: Co-administration of Pyridostigmine and Glycopyrrolate/Atropine in Rodents

Disclaimer: These dosages are derived from human clinical data and rodent studies on nerve agent prophylaxis. They should be considered starting points and must be optimized for your specific animal model, strain, and experimental conditions in a pilot study.

| Agent                  | Route      | Suggested Starting Dose (Rat/Mouse) | Notes                                                                                                                                                                                              |
|------------------------|------------|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pyridostigmine Bromide | SC, IP, PO | 0.05 - 2.0 mg/kg                    | Dose is highly dependent on the experimental goal.                                                                                                                                                 |
| Glycopyrrolate         | SC, IP     | 0.01 mg/kg                          | Based on a 1:25 dose ratio with pyridostigmine from human data. <a href="#">[10]</a> Does not cross the blood-brain barrier.                                                                       |
| Atropine Sulfate       | SC, IP     | 0.02 mg/kg                          | Based on a 1:12.5 dose ratio with pyridostigmine from human data. <a href="#">[10]</a><br>Crosses the blood-brain barrier; potential for CNS effects. <a href="#">[16]</a><br><a href="#">[17]</a> |

#### Procedure:

- Prepare sterile solutions of **pyridostigmine** and the chosen anticholinergic agent in saline.
- Administer the anticholinergic agent (atropine or glycopyrrolate) via subcutaneous (SC) or intraperitoneal (IP) injection 10-15 minutes prior to **pyridostigmine** administration. This allows the anticholinergic to reach peak effect before the cholinergic challenge.
- Administer the **pyridostigmine** via the desired route for your experiment.
- Begin monitoring for fasciculations and other cholinergic side effects immediately. (See Protocols 2 & 3).
- Simultaneously, monitor for the desired primary effect of **pyridostigmine** to ensure the mitigation strategy is not interfering with your experimental outcome.

## Protocol 2: Quantification of Muscle Fasciculations using Electromyography (EMG)

Objective: To objectively quantify the frequency and amplitude of muscle fasciculations.

Materials:

- Anesthetized animal
- EMG recording system with amplifier and data acquisition software
- Fine-wire or needle electrodes
- Grounding electrode

Procedure:

- Anesthetize the animal according to your institution's approved protocol.
- Insert the recording EMG electrode into the muscle of interest (e.g., gastrocnemius or biceps femoris).
- Insert a reference electrode nearby, and place a grounding electrode subcutaneously.
- Record baseline EMG activity for 5-10 minutes to ensure no pre-existing abnormal activity.
- Administer **pyridostigmine** (with or without a mitigating agent as per your experimental group).
- Record EMG activity continuously for a defined period (e.g., 60 minutes).
- Data Analysis: Analyze the EMG recording for spontaneous, repetitive motor unit potentials characteristic of fasciculations. Quantify the data by measuring:
  - Frequency: Fasciculations per minute.
  - Amplitude: The average peak-to-peak amplitude of the fasciculation potentials.

- This method allows for a reliable and objective assessment of fasciculation severity.[27]

## Protocol 3: Visualization of Muscle Fasciculations using High-Frequency Ultrasound

Objective: To non-invasively visualize and quantify muscle fasciculations in real-time.

Materials:

- High-frequency ultrasound system with a linear transducer (suitable for small animals)
- Anesthetized or restrained animal
- Ultrasound gel

Procedure:

- Anesthetize or restrain the animal.
- Shave the fur over the muscle of interest to ensure good transducer contact.
- Apply a generous amount of ultrasound gel to the skin.
- Position the transducer over the muscle, obtaining a clear B-mode image of the muscle fascicles.
- Record a baseline video loop for 1-2 minutes.
- Administer **pyridostigmine** (with or without a mitigating agent).
- Record video loops at set time intervals post-administration (e.g., every 5 minutes for 60 minutes).
- Data Analysis: Review the video loops to identify and count the number of fasciculation events (visible as brief, localized muscle twitches). This method is highly sensitive and allows for longitudinal monitoring in the same animal over time.
- Workflow Diagram for Monitoring:



[Click to download full resolution via product page](#)

## References

- Francesconi, R. P., Bosselaers, M., Matthew, C. B., Leva, N., & Hubbard, R. W. (n.d.). **Pyridostigmine**, 2-PAM and Atropine: Effects on the Ability to Work in the Heat. DTIC.
- Larsen, R., & Radke, J. (1991). Effect of a mixture of **pyridostigmine** and atropine on forced expiratory volume (FEV1), and serum cholinesterase activity in normal subjects. PubMed.
- Shih, T. M., & Kovi, G. S. (1996). Reduction by **pyridostigmine** pretreatment of the efficacy of atropine and 2-PAM treatment of sarin and VX poisoning in rodents. PubMed.
- Mirakhur, R. K., Briggs, L. P., Clarke, R. S., Dundee, J. W., & Johnston, H. M. (1981). Comparison of atropine and glycopyrrolate in a mixture with **pyridostigmine** for the antagonism of neuromuscular block. PubMed.
- Kusner, L. L., & Kaminski, H. J. (2025). Animal models of myasthenia gravis. PubMed.
- Arts, I. M., Overeem, S., Pillen, S., Schelhaas, H. J., & Zwarts, M. J. (2012). Ultrasound-Based Detection of Fasciculations in Healthy and Diseased Muscles. PubMed.
- Gordon, C. J., & Padnos, B. K. (2000). Potentiation of **pyridostigmine** bromide toxicity in mice by selected adrenergic agents and caffeine. PubMed.
- Richtsfeld, M., Piao, M., Schöller, M., & Blobner, M. (2013). Prolonged administration of **pyridostigmine** impairs neuromuscular function with and without down-regulation of

acetylcholine receptors. PubMed.

- Scionti, I., F-Rizzo, F., G-V-Campanella, C., G-La-Forest, F., M-Musumeci, O., & G-Toscano, A. (2023). Preclinical Ultrasonography in Rodent Models of Neuromuscular Disorders: The State of the Art for Diagnostic and Therapeutic Applications. MDPI.
- Dr.Oracle. (2025, December 8). Why should glycopyrrolate be avoided in patients with myasthenia gravis? Dr.Oracle.
- Shelton, G. D. (n.d.). How I Treat: Myasthenia Gravis. VIN.
- Hudson, C. S., Rash, J. E., & Albuquerque, E. X. (1988). Ultrastructural effects of **pyridostigmine** on neuromuscular junctions in rat diaphragm. PubMed.
- Pediatric Oncall. (n.d.). **Pyridostigmine** - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Tiedt, T. N., & Albuquerque, E. X. (1989). Calcium channel blocker reverses anticholinesterase-induced myopathy. PubMed.
- Morita, M., & Houchi, H. (1981). A comparison of the effects of nifedipine and verapamil on rat vas deferens. PubMed.
- Dr.Oracle. (2025, October 25).
- Lapi, F., V-Bernardi, G., & G-Tuccori, M. (2023, December 21). Potentially inappropriate drug use in myasthenia gravis: a real-world population-based cohort study in Italy. PubMed Central.
- Kim, E. D., & Khan, M. (2025, January 19). Glycopyrrolate. StatPearls - NCBI Bookshelf.
- Campbell, N., B-Ma-Ris, M., & F-Fox, C. (2009, May 12). The cognitive impact of anticholinergics: A clinical review. PubMed Central.
- Adler, M., Hinman, D., & Hudson, C. S. (1992). Role of muscle fasciculations in the generation of myopathies in mammalian skeletal muscle. Brain Research Bulletin.
- Campbell, N., Risacher, S. L., & Fox, C. (2008). The cognitive impact of anticholinergics: a clinical review. PubMed.
- Richtsfeld, M., Piao, M., & Schöller, M. (2025, August 9). Prolonged Administration of **Pyridostigmine** Impairs Neuromuscular Function With and Without Down-Regulation of Acetylcholine Receptors. ResearchGate.
- Maelicke, A., & Schrattenholz, A. (2013, May 15). **Pyridostigmine** but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody. PubMed.
- de Meel, R. H., Lipka, A. F., & van der E-P-K, A. (2022). The effectiveness and side effects of **pyridostigmine** in the treatment of myasthenia gravis: a cross-sectional study. PubMed.
- Welk, B., & W-McClure, J. (2024, April 1). The impact of anticholinergics on cognitive function in patients with neurogenic lower urinary tract dysfunction: A narrative review. PubMed Central.

- K-Crystal, G. J., & S-Salem, M. R. (1987). Comparative cardiovascular effects of verapamil, nifedipine, and diltiazem during halothane anesthesia in swine. PubMed.
- Tsai, J., & Lin, C. C. (2018, July 11). The Impact of Medication Anticholinergic Burden on Cognitive Performance in People With Schizophrenia. PubMed Central.
- Kim, H. Y., & Chung, J. M. (2009, December 1). An electrophysiological method for quantifying neuropathic pain behaviors in rats: measurement of hindlimb withdrawal EMG magnitude. PubMed Central.
- Iyer, V., & K-Kottayil, M. (2025, August 6). Effect of diltiazem on 2,4-D-induced myotonia in rats. ResearchGate.
- Bittigau, P., & S-S-Ikonomidou, C. (2002, January 21). Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain. PubMed Central.
- D-A-Fortes, C., & G-Garcia, A. G. (1989). Blocking effect of diltiazem in the isolated rat phrenic hemidiaphragm. PubMed.
- Midtbø, K., & Hals, O. (1984). Verapamil compared with nifedipine in the treatment of essential hypertension. PubMed.
- Dr.Oracle. (2025, July 26). Can **pyridostigmine** cause muscle twitching? Dr.Oracle.
- Dr.Oracle. (2025, July 27). What would be the severity of muscle twitches if the **pyridostigmine** (Mestinon) dose is increased to 240mg? Dr.Oracle.
- VCA Animal Hospitals. (n.d.). **Pyridostigmine** Bromide.
- Ning, W., & Wit, A. L. (1983). Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart. PubMed.
- Gonzalez, B., & G-S-Gonzalez, M. (2021, September 22). Anticholinergic Drug Burden and Neurocognitive Performance in the Study of Latinos-Investigation of Neurocognitive Aging. PubMed Central.
- Ali, T., & Badshah, H. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed.
- Ali, T., & Badshah, H. (2024, May 4). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. ResearchGate.
- Ali, T., & Badshah, H. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders... OUCI.
- Dr.Oracle. (2025, November 7). What is the recommended dosing of glycopyrrolate for managing muscarinic side effects in patients with myasthenia gravis taking **pyridostigmine**? Dr.Oracle.
- Murphy, R. P., & K-K-Graves, T. K. (1991). **Pyridostigmine**-induced decrement in skeletal muscle contracture is not augmented by soman. PubMed.
- Dr.Oracle. (2025, October 1). How would muscle twitching start after **pyridostigmine** (Mestinon) ingestion? Dr.Oracle.

- Murphy, R. P., & K-K-Graves, T. K. (1989). Decreased tetanic contracture of rat skeletal muscle induced by **pyridostigmine**. PubMed.
- Dr.Oracle. (2025, October 1). What is the onset and severity of muscle twitching after ingesting a high dose of **pyridostigmine** (Mestinon)? Dr.Oracle.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. droracle.ai [droracle.ai]
- 2. Measurement of fasciculations as motor nerve ending discharges in the rat: a dose related effect of neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil compared with nifedipine in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of muscle fasciculations in the generation of myopathies in mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a mixture of pyridostigmine and atropine on forced expiratory volume (FEV1), and serum cholinesterase activity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pediatriconcall.com [pediatriconcall.com]
- 8. Comparative cardiovascular effects of verapamil, nifedipine, and diltiazem during halothane anesthesia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Potentially inappropriate drug use in myasthenia gravis: a real-world population-based cohort study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged administration of pyridostigmine impairs neuromuscular function with and without down-regulation of acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrastructural effects of pyridostigmine on neuromuscular junctions in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cognitive impact of anticholinergics: A clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cognitive impact of anticholinergics: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of the effects of nifedipine and verapamil on rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blocking effect of diltiazem in the isolated rat phrenic hemidiaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [A comparison of the effects of verapamil and nifedipine on the quality of life] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyridostigmine-induced decrement in skeletal muscle contracture is not augmented by soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Decreased tetanic contracture of rat skeletal muscle induced by pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EMG spike trains of succinylcholine-induced fasciculations in myalgic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An electrophysiological method for quantifying neuropathic pain behaviors in rats: measurement of hindlimb withdrawal EMG magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ultrasound-Based Detection of Fasciculations in Healthy and Diseased Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [How to mitigate pyridostigmine-induced muscle fasciculations in vivo]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086062#how-to-mitigate-pyridostigmine-induced-muscle-fasciculations-in-vivo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)